(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
Description
The compound (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a chalcone derivative featuring a quinoline scaffold substituted with a methylsulfanyl group at position 2 and a 4-chlorophenyl group at the propenone moiety. Chalcones, characterized by their α,β-unsaturated ketone system, are pivotal in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The methylsulfanyl substituent may modulate lipophilicity and electron density, influencing pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDBDXNCKIANW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C25H19ClN2O2S
- Molar Mass : 446.95 g/mol
- CAS Number : 692260-11-0
Chalcones are known to exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many chalcones inhibit specific kinases and enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Activity : Chalcones often possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
Several studies have reported the anticancer effects of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer). The compound reduced cell viability by approximately 39.8% and 31.9%, respectively, indicating potent anticancer potential (p < 0.001) .
- Mechanistic Insights : Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Multikinase Inhibition : The compound has shown inhibitory activity against multiple kinases involved in tumor progression, including CDK4 and PI3K pathways, which are critical for cell cycle regulation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In Vitro Efficacy : It has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
Research has suggested that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators .
Data Summary Table
Case Study 1: Anticancer Efficacy
A study involving the use of this compound on Caco-2 cells showed a dose-dependent reduction in cell viability. The study concluded that the compound could be further explored for its potential as a therapeutic agent in colorectal cancer treatment.
Case Study 2: Multikinase Inhibition
In a detailed kinase profiling study, this compound was found to be a potent multikinase inhibitor with significant effects on CDK4 and ARK5 kinases, suggesting its potential use in combination therapies for cancers characterized by dysregulated cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline Moieties
Compound A : (2E)-3-(4-Chlorophenyl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one
- Key Differences: Lacks the methylsulfanyl group at position 2 of the quinoline ring, instead featuring methyl groups at positions 2 and 3.
- Crystallographic studies reveal π-π stacking between the quinoline and chlorophenyl rings (centroid-to-centroid distance: 3.428 Å), a feature likely disrupted by steric bulk of methylsulfanyl .
- Bioactivity : Exhibits antimalarial and antimicrobial properties, though quantitative data are unspecified .
Compound B : (2E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Key Differences: Contains a benzoquinoline scaffold and chlorine at position 2 instead of methylsulfanyl.
- Dihedral angles between quinoline rings (83.72°) suggest conformational flexibility, contrasting with the planar structure of the target compound .
Chalcone Derivatives with Varied Substituents
Compound C : (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Key Differences: Replaces the quinoline ring with a 4-methylphenyl group.
- Impact: Simplified structure reduces steric hindrance and π-π interactions. Reported MIC values against Trichophyton rubrum (0.07 µg/mL) highlight antifungal potency, though the absence of quinoline may limit target specificity .
Compound D : (2E)-1-(4-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16)
- Key Differences: Ethyl group at the para position instead of methylsulfanyl-quinoline.
- Bioactivity: Potent MAO-B inhibitor (Ki = 0.11 µM), suggesting that alkyl substituents enhance enzyme binding. The target compound’s quinoline group may reduce MAO-B affinity due to steric clashes .
Halogenated and Sulfur-Containing Analogues
Compound E : (2E)-1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one
- Key Differences: Bromine replaces chlorine, and methylsulfanyl is on a phenyl ring rather than quinoline.
- The methylsulfanyl group’s position on phenyl vs. quinoline alters electronic delocalization .
Q & A
Basic Synthesis Methodology
Q: What are the common synthetic routes for preparing (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one? A: The compound is typically synthesized via Claisen-Schmidt condensation between a substituted quinoline ketone (e.g., 3-acetyl-2-methylsulfanylquinoline) and a 4-chlorophenyl aldehyde. The reaction is catalyzed by a base (e.g., KOH) in ethanol under reflux for 12–24 hours. Post-reaction neutralization with dilute acetic acid and purification via column chromatography (ethyl acetate/hexane) yields the product. Crystallization from acetone or ethanol produces single crystals for structural validation .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity of the target compound? A: Key variables include:
- Catalyst concentration : Excess base (e.g., KOH) accelerates enolate formation but may increase side reactions.
- Solvent polarity : Ethanol or methanol enhances solubility of intermediates, while aprotic solvents (e.g., DMF) may improve kinetics.
- Temperature : Room-temperature stirring minimizes decomposition, while reflux accelerates condensation.
- Purification : Gradient elution in column chromatography (e.g., 1:1 to 3:1 ethyl acetate/hexane) resolves chalcone derivatives from unreacted starting materials. Reported yields under optimized conditions reach ~72% .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the structure of this compound? A: A multi-technique approach is required:
- NMR : and NMR identify proton environments (e.g., vinyl protons at δ 7.2–8.1 ppm) and carbonyl carbons (δ ~190 ppm).
- X-ray crystallography : Resolves stereochemistry (E-configuration) and confirms planarity of the α,β-unsaturated ketone system .
- IR spectroscopy : Detects C=O stretching (~1650 cm) and C=C vibrations (~1600 cm) .
Advanced Structural Ambiguity Resolution
Q: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound? A: Discrepancies arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing forces. Use:
- Variable-temperature NMR to assess tautomeric equilibria.
- Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR shifts.
- Single-crystal X-ray diffraction to unambiguously assign stereochemistry and bond angles (e.g., C=O···π interactions at 3.4–3.7 Å) .
Advanced Biological Activity Profiling
Q: How can researchers design assays to evaluate the bioactivity of this compound? A: Based on structural analogs (e.g., antiplasmodial quinoline chalcones):
- In vitro antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Molecular docking : Target enzymes like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) to predict binding affinity .
Stability Under Experimental Conditions
Q: What factors influence the compound’s stability during storage or biological assays? A: Stability is governed by:
- Intermolecular interactions : Hydrogen bonding (e.g., C=O···H–N) and π–π stacking (3.4–3.8 Å centroid distances) in the crystal lattice reduce degradation .
- Light sensitivity : The conjugated enone system may undergo photoisomerization; store in amber vials.
- pH : Degrades rapidly in strongly acidic/basic conditions; use buffered solutions (pH 6–8) .
Computational Modeling Applications
Q: How can computational methods predict reactivity or bioactivity of this compound? A:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO/LUMO) for reactivity insights.
- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., methylsulfanyl group) with bioactivity using Hammett constants .
Contradictory Bioactivity Data Analysis
Q: How should researchers address discrepancies in reported bioactivity data (e.g., varying IC)? A: Potential causes include:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
- Solvent effects : DMSO concentration >1% may inhibit cellular uptake.
- Structural analogs : Compare with derivatives (e.g., 2-chloro-8-methylquinoline chalcones) to establish structure-activity trends .
Advanced Structure-Activity Relationship (SAR) Studies
Q: Which substituent modifications could enhance the compound’s bioactivity? A: Critical modifications:
- Quinoline ring : Introduce electron-withdrawing groups (e.g., –NO) at C-2 to improve antiparasitic activity.
- Methylsulfanyl group : Replace with –SCHCF to increase lipophilicity and membrane penetration.
- Chlorophenyl ring : Fluorination at C-4′ enhances metabolic stability .
Degradation Product Identification
Q: What analytical strategies identify degradation products under stress conditions? A: Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
